molecular formula C22H28N4O5S B11116565 N-(3,4-Dimethoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

N-(3,4-Dimethoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

Cat. No.: B11116565
M. Wt: 460.5 g/mol
InChI Key: PEKXMEJHHQMDNU-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the benzenesulfonamide group. The final step involves the formation of the hydrazinecarbonyl linkage with the 1-methylpiperidin-4-ylidene moiety. Common reagents used in these reactions include sulfonyl chlorides, hydrazines, and piperidine derivatives. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazinecarbonyl group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying enzyme interactions and biological pathways.

    Medicine: Potential use as a drug candidate for treating various diseases, particularly those involving enzyme inhibition.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity. The hydrazinecarbonyl linkage may also play a role in binding to target proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenyl)sulfonamide: Lacks the hydrazinecarbonyl and piperidine moieties.

    N-(1-methylpiperidin-4-ylidene)benzenesulfonamide: Lacks the 3,4-dimethoxyphenyl group.

    N-(3,4-Dimethoxyphenyl)-N’-hydrazinecarbonylbenzenesulfonamide: Lacks the piperidine moiety.

Uniqueness

N-(3,4-Dimethoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H28N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C22H28N4O5S/c1-25-13-11-17(12-14-25)23-24-22(27)16-26(32(28,29)19-7-5-4-6-8-19)18-9-10-20(30-2)21(15-18)31-3/h4-10,15H,11-14,16H2,1-3H3,(H,24,27)

InChI Key

PEKXMEJHHQMDNU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=NNC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)CC1

Origin of Product

United States

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